molecular formula C9H10BrNO3 B13029323 (3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid

(3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid

Cat. No.: B13029323
M. Wt: 260.08 g/mol
InChI Key: ONTHWTFWGGONKR-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid typically involves the following steps:

    Bromination: The starting material, 3-hydroxyphenylpropanoic acid, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 2-position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 3-position of the propanoic acid chain.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or amines.

Major Products Formed

    Oxidation: Formation of 3-amino-3-(2-bromo-3-oxophenyl)propanoic acid.

    Reduction: Formation of 3-amino-3-(3-hydroxyphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.

    3-Amino-3-(2-iodo-3-hydroxyphenyl)propanoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (3S)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid lies in the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m0/s1

InChI Key

ONTHWTFWGGONKR-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)Br)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C(CC(=O)O)N

Origin of Product

United States

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